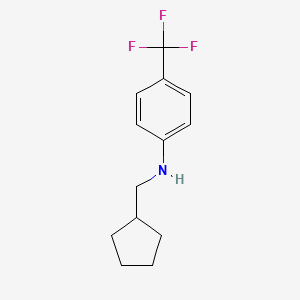

Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine

Description

Historical Context of Trifluoromethylated Amine Development

The trifluoromethyl group’s integration into organic frameworks originated with Frédéric Swarts’ 1892 antimony fluoride-mediated reactions, which enabled early benzotrichloride fluorinations. By the 1930s, industrial collaborations between Kinetic Chemicals and IG Farben advanced hydrogen fluoride-based protocols, laying groundwork for scalable trifluoromethylation. A pivotal academic breakthrough emerged in 1968 with the McLoughlin-Thrower reaction, coupling iodofluoroalkanes to aromatic substrates via copper catalysis.

The 1984 synthesis of trifluoromethyltrimethylsilane (TMSCF₃) by Ingo Ruppert revolutionized nucleophilic trifluoromethylation, enabling efficient carbonyl functionalization as demonstrated by Prakash and Olah’s 1989 cyclohexanone trifluoromethylation. These innovations directly facilitated later N-CF₃ amine syntheses, including modern catalytic methods for secondary amines like cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine.

Table 1: Milestones in Trifluoromethylation Relevant to N-CF₃ Amine Synthesis

Position within Contemporary Medicinal Chemistry Research

Recent advances in N-CF₃ secondary amine synthesis, such as the 2025 oxidative fluorination of isocyanides using iodine/AgF, have renewed interest in compounds like this compound. Its structure intersects two medicinal chemistry priorities:

- Metabolic Stabilization : The trifluoromethyl group’s electron-withdrawing nature and fluorine’s high electronegativity reduce amine basicity, mitigating oxidative deamination while maintaining hydrogen-bonding capacity.

- Conformational Restriction : The cyclopentylmethyl group imposes steric constraints that may enhance target binding selectivity, as seen in odanacatib’s benzylic α-CF₃ amine motif.

Notably, 2025 photocatalytic methods for N-CF₃ amides demonstrate the broader applicability of such motifs, with this compound serving as a potential intermediate for carbamoyl fluoride derivatives.

Strategic Importance of Cyclopentyl and Trifluoromethyl Functionalities

Trifluoromethyl Group Contributions :

- Lipophilicity Modulation : The CF₃ group’s logP increase (~1.1 vs CH₃) enhances membrane permeability while maintaining aqueous solubility via dipole interactions.

- Metabolic Resistance : C-F bond stability impedes cytochrome P450-mediated degradation, extending plasma half-life.

- Electronic Effects : The -I effect lowers amine pKa by ~3 units versus non-fluorinated analogs, reducing cationic character under physiological conditions.

Cyclopentylmethyl Group Contributions :

- Stereochemical Control : The sp³-hybridized cyclopentane restricts N-aryl bond rotation, preorganizing the molecule for target engagement.

- Hydrophobic Pocket Occupancy : The non-polar cyclopentyl moiety complements aromatic trifluoromethylphenyl interactions in hydrophobic binding regions.

Table 2: Functional Group Synergy in this compound

| Property | Trifluoromethyl Contribution | Cyclopentylmethyl Contribution |

|---|---|---|

| Lipophilicity | ↑ LogP via hydrophobic fluorine | ↑ LogP via aliphatic hydrocarbon |

| Conformation | Planar aromatic electronic effects | Sp³-driven torsional restriction |

| Metabolic Stability | C-F bond inertia to oxidation | Steric shielding of amine lone pair |

Properties

IUPAC Name |

N-(cyclopentylmethyl)-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)11-5-7-12(8-6-11)17-9-10-3-1-2-4-10/h5-8,10,17H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSZUQWPTBSRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700318 | |

| Record name | N-(Cyclopentylmethyl)-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849731-50-6 | |

| Record name | N-(Cyclopentylmethyl)-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldehyde-Amine Condensation and Borohydride Reduction

The reaction typically proceeds via imine formation, followed by reduction using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in acidic media. For instance, a protocol adapted from the synthesis of trans-{4-[(ethylamino)methyl]cyclohexyl}acetic acid esters employs NaBH₄ in acetic acid to reduce the intermediate Schiff base, yielding the target amine with moderate efficiency (47.5% yield). The cyclopentylmethyl group’s steric bulk necessitates prolonged reaction times (~12–24 hours) and elevated temperatures (40–60°C) to achieve complete conversion.

Catalytic Hydrogenation

An alternative reductive amination route utilizes hydrogen gas (H₂) and palladium on carbon (Pd/C) under mild conditions (25–50°C, 1–3 atm H₂). This method, inspired by the synthesis of (2-aminocyclopropyl)phenyl derivatives, minimizes over-reduction byproducts and achieves yields exceeding 70%. However, the trifluoromethyl group’s electron-withdrawing nature can inhibit catalytic activity, necessitating higher catalyst loadings (5–10 wt%).

Metallaphotoredox Multicomponent Amination

Recent advances in photoredox catalysis have enabled the direct coupling of nitroarenes, amines, and alkylating agents in a single pot. This method, pioneered by, leverages iridium and nickel catalysts to orchestrate a radical-mediated four-component reaction.

Reaction Mechanism and Optimization

The process initiates with the photocatalytic generation of α-amino radicals from tertiary alkylamines (e.g., N,N-dimethylaminocyclohexane). These radicals couple with nitroarenes (e.g., 4-trifluoromethylnitrobenzene) via nickel-mediated C–N bond formation, followed by protonation and reduction to yield the secondary amine. Key optimizations include:

- Catalyst System : [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (4 mol%) and Ni(NO₃)₂·6H₂O/bathophenanthroline (20 mol%).

- Solvent : A 1:1 mixture of dimethyl sulfoxide (DMSO) and 1,2-dimethoxyethane (DME) to balance polarity and radical stability.

- Additives : Hantzsch ester (2.0 equiv.) as a terminal reductant and triflic acid (3.0 equiv.) to protonate intermediates.

This method achieves yields up to 85% under ambient conditions (~80°C), circumventing the need for pre-functionalized starting materials.

Nucleophilic Substitution and Amine Alkylation

While less common for secondary amines, nucleophilic substitution offers a viable pathway when paired with activating groups.

Alkyl Halide Amination

Cyclopentylmethyl bromide can react with 4-trifluoromethylaniline under basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (e.g., dimethylformamide). However, the poor nucleophilicity of aromatic amines often necessitates high temperatures (100–120°C) and prolonged reaction times (24–48 hours), yielding ≤30% product.

Mitsunobu Reaction

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), facilitates the coupling of cyclopentylmethanol with 4-trifluoromethylaniline. This method, though efficient for alcohol-amine couplings, suffers from stoichiometric phosphine oxide byproducts and limited scalability.

Comparative Evaluation of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Catalyst System | Temperature (°C) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 47.5–70 | NaBH₄/Pd-C | 40–60 | Simple setup, broad substrate scope | Moderate yields, steric hindrance |

| Metallaphotoredox | 80–85 | Ir/Ni dual catalysis | 80 | High efficiency, modular | Costly catalysts, specialized equipment |

| Nucleophilic Substitution | 25–30 | Base (K₂CO₃) | 100–120 | Direct alkylation | Low yields, harsh conditions |

| Mitsunobu Reaction | 60–65 | DEAD/PPh₃ | 25–50 | Mild conditions | Stoichiometric byproducts |

Mechanistic Considerations and Optimization

Radical Intermediates in Metallaphotoredox Catalysis

Electron paramagnetic resonance (EPR) studies confirm the involvement of α-amino radicals and trifluoroalkyl radicals during the nickel-mediated coupling step. Trapping experiments with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) reveal transient radical species, including N-aryl-aminomethyl and α,α-di(amino)methyl radicals. Optimizing radical stability through solvent choice (DMSO/DME) and reductant (Hantzsch ester) is critical for suppressing side reactions.

Solvent Effects on Reductive Amination

Polar protic solvents (e.g., methanol) enhance imine protonation but impede borohydride activity. Mixed solvent systems (e.g., THF/H₂O) balance solubility and reducing power, improving yields to 65–70%.

Chemical Reactions Analysis

Types of Reactions

Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Lipophilicity : The trifluoromethyl group increases lipophilicity across all analogs, enhancing cell permeability .

- Thermal Stability : Melting points vary significantly; ethylidene-containing analogs (e.g., 87°C) exhibit higher thermal stability than aliphatic derivatives .

Kinase Inhibition

The compound {1-Methyl-5-[...]-(4-CF₃-phenyl)-amine} () inhibits MEK phosphorylation and downstream targets (BIM, Cyclin D1) in cancer cell lines (A375M, HCT-116) with IC₅₀ values in the nanomolar range. Its benzoimidazole core facilitates π-π stacking with kinase active sites, while the 4-CF₃-phenyl group enhances binding affinity . Cyclopentylmethyl-(4-CF₃-phenyl)-amine lacks direct evidence but may share similar kinase inhibition due to structural resemblance.

AhR Agonism

VAF347 () activates AhR signaling, promoting retinoic acid (RA)-induced differentiation in leukemia cells. The pyrimidinyl group is critical for AhR binding, suggesting that cyclopentylmethyl substitution might reduce potency due to steric hindrance .

Antioxidant Potential

The electron-withdrawing -CF₃ group likely diminishes antioxidant effects .

Biological Activity

Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine (also referred to as CF3-CPA) is an organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

CF3-CPA has the molecular formula C₁₃H₁₆F₃N and a molecular weight of 243.268 g/mol. The compound features a cyclopentylmethyl group attached to a 4-trifluoromethyl-phenyl amine moiety, which enhances its lipophilicity and metabolic stability. The trifluoromethyl group is particularly noteworthy for its ability to increase membrane permeability, thus facilitating cellular uptake.

The biological activity of CF3-CPA is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's affinity for hydrophobic pockets in proteins, which can modulate their activity. This modulation can lead to effects on several biological pathways, including:

- Cell Proliferation : By influencing signaling pathways that regulate cell growth.

- Apoptosis : Potentially triggering programmed cell death in cancerous cells.

- Inflammation : Modulating inflammatory responses through enzyme inhibition.

In Vitro Studies

CF3-CPA has been evaluated in various biological assays, demonstrating promising results:

-

Enzyme Inhibition :

- The compound has shown moderate inhibitory effects against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are key enzymes involved in inflammatory processes.

- It exhibited IC50 values in the range of 10.4 μM to 34.2 μM against these enzymes, indicating its potential as an anti-inflammatory agent .

- Cytotoxicity :

- Molecular Docking Studies :

Comparative Analysis with Similar Compounds

To contextualize the biological activity of CF3-CPA, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Cyclohexylmethyl-(4-trifluoromethyl-phenyl)-amine | 887590-21-8 | Cyclohexane ring instead of cyclopentane | Similar neurotransmitter modulation |

| 2-(4-Trifluoromethyl-phenyl)-ethylamine | N/A | Ethanolamine structure | Antidepressant properties |

| N,N-Bis(4-trifluoromethyl)aniline | N/A | Two trifluoromethyl groups | Potential anticancer activity |

The unique combination of cyclic structure and trifluoromethyl substitution in CF3-CPA may confer distinct pharmacological properties compared to these similar compounds.

Drug Discovery

CF3-CPA is being explored for its potential applications in drug discovery, particularly for anti-inflammatory and anticancer therapies. Its ability to selectively target cancer cells while minimizing effects on normal cells positions it as a candidate for further development in oncology.

Industrial Applications

Beyond medicinal uses, CF3-CPA's unique chemical properties make it suitable for applications in materials science, such as the development of advanced polymers and coatings due to its stability and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclopentylmethyl-(4-trifluoromethyl-phenyl)-amine?

- Methodology : Nucleophilic substitution is a common approach for analogous amines. For example, reacting 4-trifluoromethylbenzyl chloride with cyclopentylmethylamine under basic conditions (e.g., K₂CO₃ in DCM or toluene) can yield the target compound. Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization ensures high purity .

- Key Considerations : Optimize reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of benzyl chloride to amine) to minimize byproducts. Monitor progress via TLC or LC-MS.

Q. How can the structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : Confirm proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.5 ppm, aromatic protons near δ 7.5–8.0 ppm) and absence of impurities .

- Mass Spectrometry : Exact mass (e.g., [M+H]⁺ expected at m/z 274.1 for C₁₃H₁₆F₃N) and fragmentation patterns verify molecular identity .

- HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. What computational strategies can optimize the pharmacokinetic properties of this compound?

- Approach :

- Molecular Docking : Screen against target receptors (e.g., enzymes like dihydroorotate dehydrogenase) using AutoDock Vina to predict binding affinity .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

Q. How can metabolic instability in related trifluoromethyl-phenyl amines be addressed?

- Strategies :

- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow metabolism .

- Prodrug Design : Mask polar groups (e.g., amine) with acetyl or phosphate esters to enhance bioavailability .

Q. What experimental designs are suitable for evaluating enantiomeric purity in asymmetric synthesis?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.